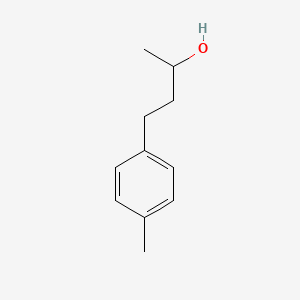
4-(4-methylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is a derivative of butanol, featuring a 4-methylphenyl group attached to the third carbon of the butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(4-methylphenyl)butan-2-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction involves the addition of an allyl group to the benzaldehyde, resulting in the formation of the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar allylation reactions. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Methylphenyl)butan-3-one or 1-(4-Methylphenyl)butanoic acid.
Reduction: Formation of various butanol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
4-(4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
4-(4-methylphenyl)butan-2-ol can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-buten-1-ol: A homoallylic alcohol derivative with similar synthetic routes.
4-Phenyl-1-butanol: Another butanol derivative with a phenyl group.
4-Methyl-1-pentanol: A structurally related alcohol with different chain length and substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7,10,12H,5,8H2,1-2H3 |
Clave InChI |
NKPPLBLOQSQAKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














